The Physicochemical Profile and Coordination Dynamics of Chromium(III) Fluoride Tetrahydrate
The Physicochemical Profile and Coordination Dynamics of Chromium(III) Fluoride Tetrahydrate
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Chromium(III) fluoride tetrahydrate ( CrF3⋅4H2O ) is a highly versatile coordination compound that serves as a foundational precursor in advanced materials science, catalysis, and molecular magnetism[1]. Unlike its anhydrous counterpart—which forms a highly inert, polymeric lattice—the tetrahydrate possesses labile water ligands that make the chromium(III) center accessible for complex ligand exchange reactions[2]. This whitepaper provides a comprehensive technical breakdown of its physical properties, structural dynamics, and field-proven experimental workflows, designed specifically for scientists engineering novel homometallic and heterometallic architectures.
Physicochemical Profiling
Understanding the baseline physical properties of CrF3⋅4H2O is critical for predicting its behavior in organic solvents and under thermal stress. Below is a validated summary of its core quantitative data.
| Property | Value / Description | Reference |
| Chemical Name | Chromium(III) fluoride tetrahydrate | [3] |
| CAS Number | 123333-98-2 | [4] |
| Molecular Formula | CrF3⋅4H2O | [5] |
| Molecular Weight | 181.05 g/mol | [3] |
| Appearance | Green to dark green crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in specific organic acid/amine mixtures | [3],[2] |
| Density | ~3.8 g/mL (Standard reference for CrF3 derivatives) | [6] |
| Melting Point | Decomposes prior to melting (Anhydrous melts >1000 °C) | [7] |
| GHS Hazard Classification | Danger: Corrosive (H314), Acute Tox. 4 (H302, H312, H332) | [5] |
Mechanistic Insights: The Role of Hydration in Reactivity
As a Senior Application Scientist, it is vital to recognize why we select the tetrahydrate over the anhydrous form for synthetic applications. Anhydrous CrF3 consists of a robust, extended network of Cr−F−Cr bridges that requires extreme conditions to break.
In CrF3⋅4H2O , the presence of four water molecules disrupts this extensive polymerization. The water molecules act as labile leaving groups in the primary coordination sphere. When introduced to a heated mixture of carboxylic acids (e.g., pivalic acid) and an amine, the water is readily displaced[2]. The amine plays a dual causal role:
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Deprotonation: It deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion that attacks the Cr3+ center.
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Templating: Bulky amines (like di-isopropylamine) act as structural templates, guiding the self-assembly of the chromium centers into discrete, closed molecular rings (such as {Cr8} or {Cr7} horseshoes) rather than amorphous polymers[8].
Experimental Workflows & Self-Validating Protocols
Protocol 4.1: Synthesis of Octanuclear {Cr8} Coordination Rings
This protocol details the synthesis of a homometallic octanuclear chromium(III) ring, a structure heavily utilized in molecular magnetism and quantum computing research[2],[8].
Reagents:
-
CrF3⋅4H2O (Precursor)
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Pivalic acid (Solvent and bridging ligand)
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Di-isopropylamine or N-ethyl-D-glucamine (Template/Base)
-
Acetonitrile & Hexane (Precipitation and extraction solvents)
Step-by-Step Methodology:
-
Reaction Assembly: In a Teflon-lined flask, combine 5.0 g of CrF3⋅4H2O , 25 g of pivalic acid, and 0.35 g of di-isopropylamine[8].
-
Causality Check: A Teflon flask is mandatory. The reaction of fluorinated metal salts at high temperatures can generate trace amounts of hydrofluoric acid (HF), which will irreversibly etch and compromise standard borosilicate glassware.
-
-
Thermal Activation: Heat the mixture to 140–160 °C under constant, moderate stirring for 24 to 46 hours[2],[8].
-
Causality Check: The high temperature is required to drive off the coordinated water molecules (shifting the equilibrium) and allow the bulky pivalate ligands to bridge the chromium centers.
-
-
Precipitation: Cool the reaction to room temperature. Slowly add 100 mL of acetonitrile while stirring. A distinct color shift and the formation of a solid precipitate validate the successful assembly of the macrocyclic complex[8].
-
Extraction & Crystallization: Filter the solid and extract it with hot hexane. Slow cooling of the hexane solution over 48 hours yields X-ray quality crystals[9].
-
Self-Validation: Perform elemental analysis on the crystals. A successful {Cr8} ring will show a stoichiometric match for the engineered formula (e.g., [Cr8F8(O2CtBu)16] ).
-
Figure 1: Synthesis workflow for octanuclear {Cr8} coordination rings from CrF3·4H2O.
Protocol 4.2: Controlled Thermal Dehydration (TGA/DSC)
To utilize the compound in moisture-sensitive catalytic environments, the tetrahydrate must be carefully dehydrated without causing hydrolysis (which yields chromium oxides and HF)[10].
Step-by-Step Methodology:
-
Sample Preparation: Load ~10 mg of CrF3⋅4H2O into an alumina crucible.
-
Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) furnace with ultra-high purity Argon at 50 mL/min.
-
Causality Check: An inert atmosphere prevents the oxidative decomposition of the fluoride into Cr2O3 .
-
-
Heating Ramp: Heat the sample from 25 °C to 300 °C at a rate of 5 °C/min.
-
Data Validation: Monitor the mass loss curve. The theoretical mass of CrF3⋅4H2O is 181.05 g/mol , with the four water molecules accounting for ~72.06 g/mol . A successful, pure dehydration will self-validate by plateauing at a mass loss of exactly ~39.8%, leaving pure anhydrous CrF3 .
Figure 2: TGA-monitored thermal dehydration pathway of Chromium(III) fluoride tetrahydrate.
Safety, Handling, and HF Mitigation
Chromium(III) fluoride tetrahydrate is classified as a corrosive and acutely toxic substance[5]. While Cr3+ does not carry the same severe carcinogenic profile as Cr6+ , the primary hazard stems from the fluoride ion.
-
Hydrolysis Risk: When exposed to strong acids or extreme heat in the presence of moisture, the compound can undergo hydrolysis to release toxic and highly corrosive hydrogen fluoride (HF) gas[10].
-
PPE & Engineering Controls: All high-temperature reactions must be conducted in a certified fume hood. Personnel must wear heavy-duty nitrile or neoprene gloves, face shields, and have calcium gluconate gel immediately available in the event of skin exposure[11].
References
- PubChem. Chromium(III) fluoride tetrahydrate | CrF3H8O4 | CID 11955393.
- American Elements. Chromium(III)
- Sigma-Aldrich. Chromium(III) fluoride 97 123333-98-2. MilliporeSigma.
- ECHEMI. Buy Chromium(III)
- Chem-Impex. Chromium(III) fluoride tetrahydrate.
- ChemSrc. Chromium(III)
- Timco, G., et al. NEW HOMOMETALLIC OCTANUCLEAR CHROMIUM(III) RINGS. Chemistry Journal of Moldova.
- McInnes, E. J. L., et al. A classification of spin frustration in molecular magnets from a physical study of large odd-numbered-metal, odd electron rings.
- Royal Society of Chemistry. Supplementary experimental details for Cr8Ni2 rings. RSC.org.
- Muby Chemicals. Chromium Fluoride Tetrahydrate n Anhydrous Manufacturers, SDS. Mubychem.
- ChemicalBook. Chromium(III)
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